![molecular formula C24H23N3O3S B2844359 N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-24-2](/img/structure/B2844359.png)
N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is an intriguing compound known for its diverse applications in scientific research and industry. It features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a methanesulfonamide moiety and a m-tolyl group, making it a unique molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core typically involves cyclization reactions. Starting materials, such as o-aminobenzophenone and α-haloketone, undergo a cyclization reaction in the presence of a strong base like sodium hydride.
Step 2:
Step 3: Finally, the compound is completed by attaching the methanesulfonamide moiety through nucleophilic substitution reactions with methanesulfonyl chloride.
Industrial Production Methods: Industrial-scale production follows similar steps but may employ continuous flow reactors for enhanced efficiency and yield. Optimized reaction conditions, such as temperature control and solvent selection, are critical to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can also be reduced to its amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfonamide group, using reagents like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry:
Utilized as a building block in organic synthesis for the creation of more complex molecules.
Biology:
Used in biochemical assays to study enzyme inhibition and receptor binding due to its structural features.
Medicine:
Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Applied in the development of specialty chemicals and advanced materials due to its versatile chemical reactivity.
Mechanism of Action
The compound's mechanism of action varies depending on its application. In medicinal chemistry, it is believed to exert effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
N-(4-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
Comparison: N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide stands out due to the specific positioning of the m-tolyl group, which influences its reactivity and binding affinity in biochemical assays. This unique structural arrangement differentiates it from similar compounds and can lead to variations in its chemical and biological behavior.
Hope that was what you needed! Is there another way I can dive deeper into this topic for you?
Properties
IUPAC Name |
N-[3-[5-(3-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-5-9-18(13-16)24-27-22(20-11-3-4-12-23(20)30-24)15-21(25-27)17-8-6-10-19(14-17)26-31(2,28)29/h3-14,22,24,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEVMWXPKKJDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

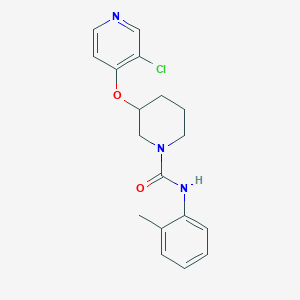
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2844283.png)
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2844284.png)
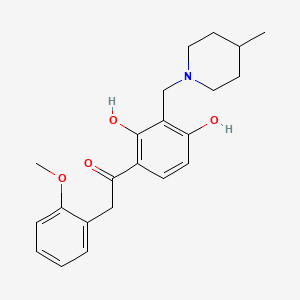
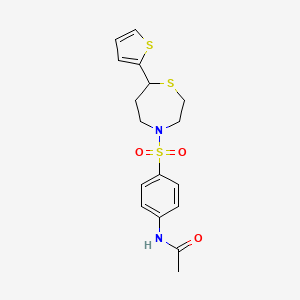
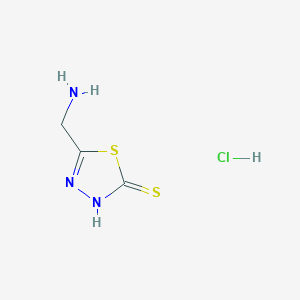
![3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2844290.png)
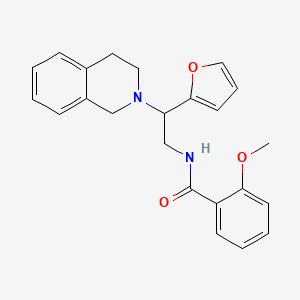

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/new.no-structure.jpg)
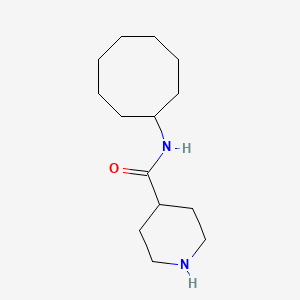
![2-(naphthalen-1-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)
